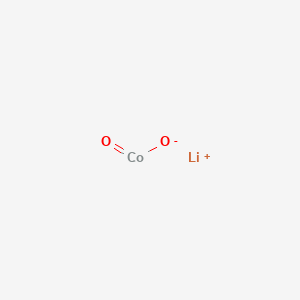

lithium;oxido(oxo)cobalt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lithium cobalt oxide can be prepared by heating a stoichiometric mixture of lithium carbonate (Li₂CO₃) and cobalt(II,III) oxide (Co₃O₄) or metallic cobalt at temperatures ranging from 600°C to 800°C. The product is then annealed at 900°C for several hours under an oxygen atmosphere . Another method involves the calcination of hydrated cobalt oxalate (β-CoC₂O₄·2H₂O) with lithium hydroxide (LiOH) at temperatures up to 750°C to 900°C .

Industrial Production Methods

In industrial settings, lithium cobalt oxide is often produced using high-temperature solid-state reactions. These methods can lead to abnormal grain growth, inhomogeneity, and poor control over stoichiometry . To address these issues, newer synthetic approaches such as electrospinning have been developed. Electrospinning is a low-cost and simple procedure for fabricating one-dimensional nanostructures, which exhibit high specific surface area, short ionic and electronic diffusion pathways, and mechanical stability .

Análisis De Reacciones Químicas

Types of Reactions

Lithium cobalt oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Lithium cobalt oxide can be oxidized in the presence of oxygen at high temperatures.

Reduction: It can be reduced using lithium ions during the discharge cycle in lithium-ion batteries.

Substitution: Substitution reactions can occur when lithium ions are replaced by other metal ions in the crystal lattice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, during the discharge cycle in lithium-ion batteries, lithium ions are intercalated into the crystal lattice, forming a reduced form of lithium cobalt oxide .

Aplicaciones Científicas De Investigación

Lithium cobalt oxide has a wide range of scientific research applications:

Medicine: Its oxidative properties are being explored for potential therapeutic applications.

Mecanismo De Acción

The mechanism by which lithium cobalt oxide exerts its effects is primarily through its redox activity. In lithium-ion batteries, lithium cobalt oxide acts as a cathode material, where lithium ions are intercalated and deintercalated during the charge and discharge cycles . This redox activity is facilitated by the cobalt atoms, which can switch between different oxidation states (Co³⁺ and Co⁴⁺), allowing for the transfer of electrons and ions .

Comparación Con Compuestos Similares

Similar Compounds

- Lithium nickel oxide (LiNiO₂)

- Lithium manganese oxide (LiMn₂O₄)

- Lithium iron phosphate (LiFePO₄)

Uniqueness

Compared to these similar compounds, lithium cobalt oxide offers higher energy density and stable electrochemical performance, making it a preferred choice for high-performance lithium-ion batteries . it also has drawbacks such as higher cost and potential environmental and health risks associated with cobalt .

Propiedades

IUPAC Name |

lithium;oxido(oxo)cobalt |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.Li.2O/q;+1;;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZPBUKRYWOWDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

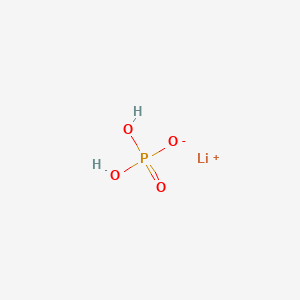

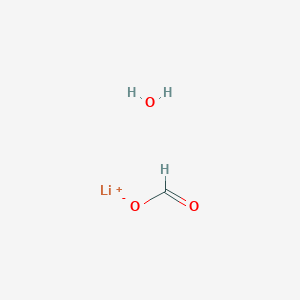

[Li+].[O-][Co]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[O-][Co]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoLiO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.